2-Amino-4-isopropylphenol
Overview
Description
2-Amino-4-isopropylphenol is an organic compound with the molecular formula C9H13NO. It is a phenolic compound characterized by the presence of an amino group at the second position and an isopropyl group at the fourth position on the benzene ring. This compound is known for its diverse applications in various fields, including pharmaceuticals, organic synthesis, and materials science .
Mechanism of Action
Target of Action
It is known that similar compounds interact with various proteins and enzymes in the body, influencing cellular processes .
Mode of Action
The exact mode of action of 2-Amino-4-isopropylphenol is not well-documented. It is likely that the compound interacts with its targets, leading to changes in their function. This can result in alterations in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
For instance, 2-aminophenol, a structurally similar compound, is known to be involved in the 2-aminophenol catabolic pathway . The downstream effects of these pathways can lead to changes in cellular function and overall organism health .
Result of Action
These changes could potentially result in therapeutic effects, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets and its overall stability. In environmental research, this compound has been studied for its effects on ecosystems and its potential role in pollution management.
Biochemical Analysis
Biochemical Properties
2-Amino-4-isopropylphenol plays a significant role in biochemical reactions due to its phenolic and amino functional groups. These groups allow it to participate in hydrogen bonding and other interactions with enzymes, proteins, and other biomolecules. For instance, this compound can interact with enzymes such as tyrosinase, which catalyzes the oxidation of phenolic compounds. The amino group can form hydrogen bonds with the active sites of enzymes, influencing their activity and stability .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can interact with cell surface receptors, leading to the activation of intracellular signaling cascades that regulate gene expression and metabolic pathways . Additionally, it can affect the production of reactive oxygen species (ROS) and other metabolites, impacting cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain oxidases by binding to their active sites, preventing substrate access . This binding can also induce conformational changes in the enzyme, altering its activity and stability. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . This degradation can lead to changes in its biochemical activity and effects on cellular function. Long-term studies have indicated that this compound can have sustained effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects . For example, low doses of this compound have been shown to enhance antioxidant activity and reduce oxidative stress in animal models . High doses can lead to cellular toxicity, including apoptosis and necrosis, due to the excessive production of ROS and other toxic metabolites .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to phenolic compound metabolism. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the hydroxylation and oxidation of phenolic compounds . This metabolism can lead to the formation of reactive intermediates and metabolites that can further interact with cellular biomolecules . Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by specific phenolic compound transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . This localization can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can be targeted to the mitochondria by specific mitochondrial targeting sequences, where it can influence mitochondrial function and metabolism . Additionally, its localization in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-isopropylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, the reaction of 4-isopropylphenol with ammonia under specific conditions can yield this compound . Another method involves the reduction of 2-nitro-4-isopropylphenol using hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amino compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amino compounds .
Scientific Research Applications
2-Amino-4-isopropylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylphenol
- 2-Amino-4-ethylphenol
- 2-Amino-4-tert-butylphenol
Comparison
Compared to its similar compounds, 2-Amino-4-isopropylphenol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group provides steric hindrance and electronic effects that can affect the compound’s interactions with other molecules .
Properties
IUPAC Name |
2-amino-4-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXULIANDWRYTKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349803 | |
Record name | 2-Amino-4-isopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3280-68-0 | |
Record name | 2-Amino-4-isopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-4-ISOPROPYLPHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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